Cas no 1805127-03-0 (5-Chloromethyl-2-fluoro-3-hydroxypyridine)

5-Chloromethyl-2-fluoro-3-hydroxypyridine is a versatile heterocyclic compound featuring a chloromethyl group, fluorine substituent, and hydroxyl functionality. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, enabling selective modifications. The presence of multiple reactive sites enhances its utility in cross-coupling reactions and derivatization for targeted molecular design.
5-Chloromethyl-2-fluoro-3-hydroxypyridine structure
1805127-03-0 structure
Product name:5-Chloromethyl-2-fluoro-3-hydroxypyridine
CAS No:1805127-03-0
MF:C6H5ClFNO
MW:161.561403989792
CID:4914851

5-Chloromethyl-2-fluoro-3-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloromethyl-2-fluoro-3-hydroxypyridine
    • Inchi: 1S/C6H5ClFNO/c7-2-4-1-5(10)6(8)9-3-4/h1,3,10H,2H2
    • InChI Key: LUOSCESWSHYRFM-UHFFFAOYSA-N
    • SMILES: ClCC1C=NC(=C(C=1)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • XLogP3: 1.3
  • Topological Polar Surface Area: 33.1

5-Chloromethyl-2-fluoro-3-hydroxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024007464-500mg
5-Chloromethyl-2-fluoro-3-hydroxypyridine
1805127-03-0 97%
500mg
$1,058.40 2022-04-01
Alichem
A024007464-250mg
5-Chloromethyl-2-fluoro-3-hydroxypyridine
1805127-03-0 97%
250mg
$700.40 2022-04-01
Alichem
A024007464-1g
5-Chloromethyl-2-fluoro-3-hydroxypyridine
1805127-03-0 97%
1g
$1,780.80 2022-04-01

5-Chloromethyl-2-fluoro-3-hydroxypyridine Related Literature

Additional information on 5-Chloromethyl-2-fluoro-3-hydroxypyridine

Introduction to 5-Chloromethyl-2-fluoro-3-hydroxypyridine (CAS No. 1805127-03-0)

5-Chloromethyl-2-fluoro-3-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805127-03-0, is a significant intermediate in the realm of pharmaceutical and agrochemical research. This compound, featuring a pyridine core with distinct functional groups, has garnered attention due to its versatile reactivity and potential applications in drug discovery. The presence of both a chloromethyl (-CH₂Cl) and a fluoro (-F) substituent, combined with a hydroxyl group (-OH), makes it a valuable scaffold for synthesizing more complex molecules.

The structural configuration of 5-Chloromethyl-2-fluoro-3-hydroxypyridine imparts unique chemical properties that facilitate various synthetic pathways. The chloromethyl moiety serves as a nucleophilic site, enabling reactions such as nucleophilic substitution, which is pivotal in constructing heterocyclic compounds. Concurrently, the fluoro group introduces electronic and steric effects that can modulate the reactivity and binding affinity of the final product. The hydroxyl group further enhances its utility by allowing hydrogen bonding interactions, which are critical in biological recognition processes.

In recent years, the pharmaceutical industry has shown increasing interest in pyridine derivatives due to their prevalence in bioactive molecules. Studies have demonstrated that modifications at the 2-position and 3-position of the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs. For instance, the introduction of a fluoro substituent at the 2-position has been associated with improved metabolic stability and lipophilicity, while the hydroxyl group at the 3-position can enhance solubility and binding interactions with biological targets.

One of the most compelling applications of 5-Chloromethyl-2-fluoro-3-hydroxypyridine lies in its role as a precursor for kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the reactivity of the chloromethyl group, researchers can introduce this compound into libraries of kinase inhibitors for high-throughput screening. The fluoro and hydroxyl groups further refine the molecular interactions, allowing for precise tuning of binding affinities.

Recent advancements in computational chemistry have also highlighted the potential of 5-Chloromethyl-2-fluoro-3-hydroxypyridine in virtual screening campaigns. Molecular docking studies have shown that this compound can effectively interact with ATP-binding pockets of kinases, suggesting its suitability as a lead compound for drug development. Moreover, its structural features align well with known kinase inhibitors, providing a rational basis for medicinal chemists to explore analogs with enhanced potency and selectivity.

The agrochemical sector has not been left behind in exploring the applications of this versatile intermediate. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The unique combination of functional groups in 5-Chloromethyl-2-fluoro-3-hydroxypyridine makes it an attractive candidate for designing novel agrochemicals that target specific enzymatic pathways in plants or insects.

In conclusion, 5-Chloromethyl-2-fluoro-3-hydroxypyridine (CAS No. 1805127-03-0) represents a promising compound with broad applications across pharmaceuticals and agrochemicals. Its structural features enable diverse synthetic strategies, making it a valuable building block for drug discovery efforts. As research continues to uncover new therapeutic targets and agricultural challenges, compounds like this are poised to play an increasingly critical role in developing innovative solutions.

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